

TRAP-6 Amide: A Technical Guide to its Structure, Sequence, and Signaling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thrombin Receptor Activating Peptide 6 (TRAP-6) amide, a synthetic hexapeptide crucial for research in hemostasis, thrombosis, and cell signaling. This document details its structure, amino acid sequence, and the intricate signaling pathways it triggers upon activation of the Protease-Activated Receptor 1 (PAR-1).

Structure and Sequence

TRAP-6 amide is a synthetic peptide that mimics the tethered ligand exposed after thrombin cleaves the N-terminus of PAR-1.[1] Its structure and properties are summarized below.

Chemical and Physical Properties



Property	Value	
Amino Acid Sequence	H-Ser-Phe-Leu-Leu-Arg-Asn-NH2[2]	
Synonyms	SFLLRN-NH2, TRAP6[2]	
Molecular Formula	C34H57N11O8[2]	
Molecular Weight	747.89 g/mol [2]	
CAS Number	141923-40-2[2]	
Appearance	White Powder[2]	
Purity	>95%	

Quantitative Activity Data

TRAP-6 amide is a potent agonist of PAR-1, and its activity is often characterized by its half-maximal effective concentration (EC50) in various functional assays.

Assay	Cell Type/System	EC50
Platelet Aggregation	Human Platelets	~0.8 μM[3]
Calcium Mobilization	Xenopus Oocytes expressing PAR1	0.01-10 μM[3][4]

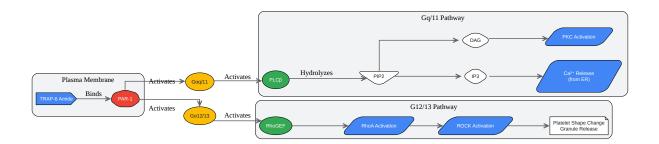
Signaling Pathways of TRAP-6 Amide

TRAP-6 amide selectively activates Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR).[1][3] This activation initiates a cascade of intracellular signaling events primarily through the coupling to two major G protein families: Gg/11 and G12/13.[2][5]

PAR-1 Signaling Cascade

The binding of **TRAP-6 amide** to PAR-1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent signaling pathways are detailed below.





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Caption: TRAP-6 amide-induced PAR-1 signaling pathways.

Gq/11 Pathway: Upon activation by PAR-1, the Gαq subunit activates phospholipase Cβ (PLCβ).[6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²+). [6] DAG, in conjunction with elevated Ca²+, activates protein kinase C (PKC).[2] This pathway is crucial for platelet granule secretion and aggregation.[2]

G12/13 Pathway: The G α 12/13 subunits, when activated by PAR-1, engage Rho guanine nucleotide exchange factors (RhoGEFs).[2][5] RhoGEFs, in turn, activate the small GTPase RhoA.[2][5] Activated RhoA leads to the activation of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a significant role in mediating platelet shape change and granule release.[2][5]

Experimental Protocols

TRAP-6 amide is widely used in various in vitro and in vivo experimental settings to study PAR-1 mediated cellular responses.



Platelet Aggregation Assay

This protocol outlines a typical light transmission aggregometry (LTA) experiment to measure **TRAP-6 amide**-induced platelet aggregation.



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Caption: Workflow for a platelet aggregation assay using **TRAP-6 amide**.

Methodology:

- Blood Collection and Preparation:
 - Draw whole blood into tubes containing 3.2% sodium citrate.
 - Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).
 - Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).
- Aggregation Measurement:
 - Calibrate the light transmission aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
 - Pipette a known volume of PRP into a cuvette with a stir bar and incubate at 37°C.
 - Add a specific concentration of TRAP-6 amide to the PRP.
 - Record the change in light transmission over time as platelets aggregate.



Data Analysis:

 The output is an aggregation curve, from which the percentage of maximal aggregation can be determined.

Cell Culture Stimulation

This protocol provides a general guideline for stimulating cultured cells, such as endothelial or epithelial cells, with **TRAP-6 amide** to study downstream signaling events.

Methodology:

· Cell Culture:

- Culture cells of interest (e.g., Human Umbilical Vein Endothelial Cells HUVECs) to a
 desired confluency in appropriate growth medium.[7][8]
- Prior to stimulation, cells may be serum-starved for a period (e.g., 4-16 hours) to reduce basal signaling.

• TRAP-6 Amide Stimulation:

- Prepare a stock solution of TRAP-6 amide in a suitable solvent (e.g., sterile water or PBS).
- Dilute the TRAP-6 amide to the desired final concentration (e.g., 1-100 μM) in serum-free media or buffer.
- Remove the culture medium from the cells and replace it with the TRAP-6 amidecontaining medium.
- Incubate the cells for the desired time period (ranging from minutes for phosphorylation events to hours for gene expression changes).

Downstream Analysis:

Following stimulation, cells can be lysed for subsequent analysis, such as:



- Western Blotting: To detect the phosphorylation of signaling proteins like ERK, Akt, or p38.
- Calcium Imaging: To measure intracellular calcium mobilization using fluorescent indicators.
- RT-qPCR: To analyze changes in gene expression.
- Functional Assays: Such as cell migration or proliferation assays.

In Vivo Administration

The in vivo effects of **TRAP-6 amide** can be species-specific. While it is a potent activator of human platelets, its effects on rodent platelets are minimal.[3][9] For studies in relevant animal models, careful consideration of the species and appropriate controls are necessary.

Methodology (Example in Rats):

- Administration: Intravenous (i.v.) injection.[3]
- Dosage: A dose of 1 mg/kg has been reported to produce a biphasic response in blood pressure in anesthetized rats.[3]
- Monitoring: Monitor relevant physiological parameters such as blood pressure, heart rate, or platelet counts, depending on the experimental endpoint.

Note: Due to the lack of response in mouse platelets, TRAP-6 is not a suitable agonist for studying PAR-1-mediated platelet activation in mice.[9]

Conclusion

TRAP-6 amide is an indispensable tool for dissecting the roles of PAR-1 in health and disease. Its well-defined structure and specific mode of action allow for the precise investigation of PAR-1 signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted functions of this important receptor in various physiological and pathological processes. As research in this field continues, a thorough understanding of the technical aspects of using **TRAP-6 amide** will be paramount for advancing our knowledge and developing novel therapeutic strategies.



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References

- 1. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]
- 2. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptormediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. RhoA downstream of G(q) and G(12/13) pathways regulates protease-activated receptormediated dense granule release in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An integrated mechanism of Gq regulation of PLCβ enzymes PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial cell culture: protocol to obtain and cultivate human umbilical endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. researchgate.net [researchgate.net]
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